molecular formula C16H15N5O2 B2466430 4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione CAS No. 123496-47-9

4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2466430
M. Wt: 309.329
InChI Key: BYFLSSULARAEBA-UHFFFAOYSA-N
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Description

This compound appears to be a derivative of purine, which is one of the two types of nitrogenous bases found in nucleotides, the building blocks of DNA and RNA. The presence of the imidazole and dione groups suggest that this compound might have interesting biological activity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the purine base, followed by various substitutions to add the methyl and phenyl groups.



Molecular Structure Analysis

The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which would provide information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and position of the functional groups. For example, the methyl groups might be susceptible to oxidation, and the imidazole ring might participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and pKa could be determined through experimental measurements. Computational methods could also be used to predict these properties.


Scientific Research Applications

Synthesis and Properties

  • Mesoionic Imidazo[1,2-c]-pyrimidine-2,7-diones : Analogous to purine-2,8-dione, these compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions. Their synthesis involves reactions with dimethyl acetylene dicarboxylate, producing triazacyclopent-[cd]indene via 1,3-dipolar cycloaddition (Coburn & Taylor, 1982).

Structure-Activity Relationships

  • Arylpiperazinylalkyl Purine-2,4-diones and Purine-2,4,8-triones : These compounds demonstrate affinity for serotoninergic and dopaminergic receptors. Substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system show a range of receptor activities. Docking studies indicate that a substituent at the 7-position is essential for receptor affinity and selectivity (Zagórska et al., 2015).

Pharmacological Evaluation

  • Imidazo[2,1-f]purine-2,4-dione Derivatives : N-8-arylpiperazinylpropyl derivatives and amide derivatives of this class show potent ligand activity at 5-HT(1A) receptors. Certain derivatives exhibit anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting potential for future research in anxiolytic/antidepressant drugs (Zagórska et al., 2009).

Synthesis of Derivatives

  • Synthesis of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione Derivatives : These compounds, synthesized using spectroscopic methods, expand the chemical diversity of purine derivatives and may have implications for further pharmaceutical research (Gobouri, 2020).

Receptor Affinity and Enzyme Activity

  • Octahydro- and 6,7-Dimethoxy-3,4-Dihydro- Isoquinolin-2(1H)-yl-alkyl Derivatives : These compounds show binding affinity for serotonin and dopamine receptors and inhibit phosphodiesterases PDE4B1 and PDE10A. This research helps determine the structural features responsible for receptor and enzyme activity, aiding in the development of hybrid ligands (Zagórska et al., 2016).

Antitumor and Vascular Relaxing Effects

  • Purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines : These novel heterocycles exhibit antitumor activity against P 388 leukemia and are explored for vascular relaxing effects, although no potent activity was observed. This highlights the potential therapeutic applications of these compounds in cancer treatment and vascular relaxation (Ueda et al., 1987).

Orthoamide Derivatives

  • Orthoamide Derivatives of 1,3-Dimethylparabanic Acid : Research on the reaction of 1,3-dimethyl-5-imino-imidazolidine-2,4-dione with various reagents, leading to the synthesis of orthoamide derivatives, provides insights into the chemical behavior and potential applications of these compounds in pharmaceutical research (Kantlehner et al., 2012).

Synthesis of Imidazole Derivatives

  • Reactions of 3-Dimethylamino-2,2-dimethyl-2H-azirine : This research contributes to the synthesis of 4H-imidazoles, providing valuable insights into the chemical transformations and potential applications of these compounds in medicinal chemistry (Mukherjee-Müller et al., 1979).

Antiviral and Antihypertensive Activity

  • 7,8-Polymethylenepurine Derivatives : These derivatives, synthesized from diethylacetal of dimethylformamide and 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles, exhibit antiviral and antihypertensive activities. This research opens new avenues for the development of antiviral and antihypertensive agents (Nilov et al., 1995).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard laboratory safety procedures should be followed when handling it.


Future Directions

Future research could involve synthesizing derivatives of this compound and testing them for biological activity. The structure-activity relationship could then be studied to optimize the compound for potential therapeutic use.


Please note that this is a general approach and the specifics could vary depending on the exact nature of the compound and the available resources. For a detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist.


properties

IUPAC Name

4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-9-5-4-6-11(7-9)21-10(2)8-20-12-13(17-15(20)21)19(3)16(23)18-14(12)22/h4-8H,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFLSSULARAEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1,7-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purin-2(8H)-one

Citations

For This Compound
1
Citations
MJ Ingling - 2019 - rdw.rowan.edu
The innate immune system includes a menagerie of different cell types, each with a different role in the process of monitoring the body for invaders and presenting gathered debris (…
Number of citations: 0 rdw.rowan.edu

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